molecular formula C15H18N2O B2691816 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-59-0

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2691816
CAS RN: 303146-59-0
M. Wt: 242.322
InChI Key: WXUVHMUASUDVKR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone, also known as IPPD, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 254.31 g/mol. IPPD is used in the synthesis of various compounds, including drugs, and has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone, as part of the broader pyridazinone derivatives, has been extensively studied for its chemical properties and potential applications. The research has primarily focused on the synthesis, structural analysis, and modification of pyridazinone derivatives to explore their utility in various fields, including pharmaceuticals and agriculture. For instance, the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine has been highlighted, showcasing the versatility of the pyridazinone scaffold in drug discovery and development processes (Pattison et al., 2009).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic behavior of pyridazinone derivatives, including those similar to this compound, have been investigated to understand their physicochemical properties better. These studies are crucial for drug formulation and development, providing insights into the solubility profiles of these compounds in various solvents (Shakeel et al., 2017).

Preparative Separation and Pharmaceutical Applications

The preparative separation of enantiomers of pyridazinone derivatives is vital for the pharmaceutical industry, considering the significance of chirality in drug efficacy and safety. Efficient methods have been developed for the separation of enantiomers using polysaccharide-based stationary phases, emphasizing the importance of these compounds in the synthesis of cardioactive agents (Cheng et al., 2019).

Biological Activities and Potential Therapeutic Applications

Research has also delved into the potential therapeutic applications of pyridazinone derivatives, exploring their biological activities. For example, the discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors highlights the therapeutic potential of these compounds in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (Xing et al., 2013).

properties

IUPAC Name

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUVHMUASUDVKR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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